3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, which is known for its diverse pharmacological properties. The specific structural features of this compound, including the thieno[2,3-d]pyrimidin-4(3H)-one core, fluorophenyl, and chlorophenyl groups, contribute to its unique chemical and physical characteristics.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves a multi-step process that may include condensation reactions with aromatic aldehydes and furfural in the presence of NaOH, as demonstrated by Elmuradov, Bozorov, and Shakhidoyatov (2011). Additionally, a catalytic four-component reaction utilizing ketones, ethyl cyanoacetate, S8, and formamide has been reported to efficiently produce these compounds with reduced steps and easier purification (Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of related thieno[2,3-d]pyrimidin-4(3H)-one compounds has been extensively studied, revealing significant insights into their conformation and interactions. For example, a study by Li et al. (2007) highlighted the dihedral angles and conformations of the fused rings and the stabilizing effects of weak intermolecular interactions in the crystal packing of such molecules (Li et al., 2007).
Chemical Reactions and Properties
The chemical behavior of thieno[2,3-d]pyrimidin-4(3H)-ones includes reactions under microwave-assisted conditions, facilitating the synthesis of various derivatives through efficient transformations (Hesse, Perspicace, & Kirsch, 2007). These compounds participate in nucleophilic substitutions and cyclization reactions that are pivotal for generating pharmacologically active molecules.
Scientific Research Applications
Nuclear Magnetic Resonance Studies
Research by Hirohashi, Inaba, and Yamamoto (1976) explored the properties of bicyclic thiophene derivatives through nuclear magnetic resonance (NMR), observing spin couplings that can be attributed to through-space mechanisms in the 1H NMR spectra of these compounds (Hirohashi, Inaba, & Yamamoto, 1976). This study is significant for understanding the molecular behavior of similar thieno[2,3-d]pyrimidine compounds.
Synthesis of Substituted Thienopyrimidines
More et al. (2013) synthesized various substituted thieno[2,3-d]pyrimidines, which are structurally related to the compound . Their research involved creating intermediates and then substituting them with aromatic amines, aminophenol, leading to a series of substituted thienopyrimidines. These compounds were characterized by various spectroscopic techniques (More, Chandra, Nargund, & Nargund, 2013).
Antimicrobial and Antioxidant Properties
Saundane et al. (2012) researched the synthesis of thienopyrimidine analogues and their derivatives, investigating their antimicrobial and antioxidant activities. This research is relevant to the compound as it provides insight into potential biological applications of thieno[2,3-d]pyrimidine compounds (Saundane, Yarlakatti, Walmik, & KATKARf, 2012).
Fungicidal Activity
Liu and He (2012) studied new thienopyridopyrimidine derivatives, focusing on their fungicidal activity. Their research is pertinent as it highlights the potential use of similar compounds in agricultural or pharmaceutical contexts (Liu & He, 2012).
Antitumor Activity
Hafez and El-Gazzar (2017) synthesized thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. This is particularly relevant as it provides an understanding of the potential therapeutic applications of thieno[2,3-d]pyrimidine compounds in cancer treatment (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
5-(4-chlorophenyl)-2-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23ClFN3O2S2/c1-4-13-33-28(36)26-22(19-9-11-20(30)12-10-19)15-37-27(26)32-29(33)38-16-25(35)21-14-17(2)34(18(21)3)24-8-6-5-7-23(24)31/h4-12,14-15H,1,13,16H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDLZWVLFMVMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)Cl)C(=O)N3CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.